Mercury(II) chromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

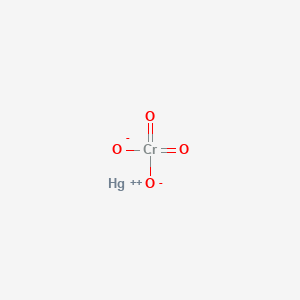

dioxido(dioxo)chromium;mercury(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Hg.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCRBHDOFCYRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158700 | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13444-75-2 | |

| Record name | Mercury(II) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(II) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mercury(II) Chromate (CAS: 13444-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mercury(II) chromate, a compound of significant interest due to its distinct chemical properties and the pronounced biological effects of its constituent ions. This document consolidates critical data on its physicochemical properties, synthesis, structural characteristics, and safety considerations to support research and development activities.

Chemical and Physical Properties

This compound (HgCrO₄) is an inorganic compound that appears as red monoclinic crystals.[1] Its properties are largely dictated by the presence of mercury in the +2 oxidation state and chromium in the +6 oxidation state.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13444-75-2 | [1][2][3][4] |

| Molecular Formula | CrHgO₄ | [1][2][3][5] |

| Molar Mass | 316.59 g/mol | [2][5] |

| Density | 6.06 g/cm³ | [1][3] |

| Appearance | Red monoclinic crystals | [1] |

| Solubility | Slightly soluble in water | [1][3] |

| Melting Point | Decomposes upon heating | [1][3] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through an aqueous precipitation reaction.[2] This technique involves the reaction of a soluble mercury(II) salt with a soluble chromate salt.

Experimental Protocol: Aqueous Precipitation

This protocol describes a general method for the laboratory-scale synthesis of this compound via aqueous precipitation.

Materials:

-

Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Stir plate and stir bar

-

Beakers

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare a solution of mercury(II) nitrate monohydrate by dissolving a stoichiometric amount in deionized water in a beaker.

-

In a separate beaker, prepare a solution of potassium chromate by dissolving a 1:1 molar ratio equivalent in deionized water.

-

While stirring the mercury(II) nitrate solution, slowly add the potassium chromate solution. This controlled addition helps in the formation of a filterable precipitate.[2]

-

A red precipitate of this compound will form immediately upon the addition of the potassium chromate solution.

-

Continue stirring the mixture for a period to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the collected this compound in a drying oven at a low temperature to avoid decomposition.

Note on Particle Size Control: The particle size of the resulting this compound can be influenced by the synthesis conditions. The application of ultrasonic agitation during the precipitation process has been shown to reduce the median particle size significantly, which can be crucial for applications requiring a high surface area.[2]

Crystal Structure

Early crystallographic studies have identified multiple phases of this compound, including an anhydrous form (HgCrO₄), a hemihydrate (HgCrO₄·½H₂O), and a basic salt.[2] Single-crystal X-ray diffraction has revealed that in the monoclinic α-HgCrO₄, mercury atoms are almost linearly bonded to two oxygen atoms from different chromate tetrahedra, forming endless zigzag chains.[2] The chromate tetrahedra themselves have distinct bridging and terminal Cr-O bond lengths.[2]

Applications in Research

Due to its high toxicity, the applications of this compound are limited. However, it has been explored as an oxidizing agent in organic synthesis, particularly for the conversion of alcohols to carbonyl compounds.[2] Its use in this capacity is not widespread due to the availability of safer and more efficient reagents.[2] Current research interests are more focused on its fundamental material properties and structural characterization.[2]

Safety and Toxicology

Both mercury and hexavalent chromium are highly toxic, making this compound a hazardous substance that must be handled with extreme caution.

Toxicity of Constituent Ions:

-

Mercury(II): Mercury is a potent neurotoxin. Acute exposure can cause lung damage, while chronic exposure can lead to severe neurological and renal damage.[6]

-

Chromate (Cr⁶⁺): Hexavalent chromium is a known carcinogen and can cause damage to the respiratory system, kidneys, liver, and skin upon exposure.[7][8] It is also a skin sensitizer.

Handling and Personal Protective Equipment (PPE):

-

Work with this compound should be conducted in a well-ventilated chemical fume hood.[9]

-

Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times.[9]

-

Avoid inhalation of dust and fumes.[9] In case of dust formation, respiratory protection may be necessary.

-

Avoid contact with skin and eyes.[4] In case of contact, wash the affected area immediately with plenty of water.[4]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[4]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[4]

Visualizations

Synthesis Workflow

Caption: Aqueous precipitation workflow for the synthesis of this compound.

General Toxicity Pathway of Constituent Ions

Caption: Generalized toxicity pathways of mercury(II) and chromate ions.

References

- 1. MERCURIC CHROMATE | 13444-75-2 [chemicalbook.com]

- 2. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Mercury(II) Chromate (HgCrO₄)

This document provides a comprehensive technical overview of mercury(II) chromate (HgCrO₄), detailing its physicochemical properties, crystal structures, synthesis protocols, and toxicological profile. It is intended for researchers, scientists, and professionals in chemical manufacturing and drug development who may encounter or require detailed information about this compound.

Physicochemical Properties

This compound is an inorganic compound with the formula HgCrO₄. It appears as red monoclinic or orthorhombic crystals.[1] Due to the presence of both mercury and hexavalent chromium, it is a highly toxic substance and must be handled with extreme caution. It is recognized for its role as a strong oxidizing agent.[2]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | HgCrO₄ | [1][3] |

| Molecular Weight | 316.58 g/mol | [1][4] |

| Appearance | Red monoclinic or orthorhombic crystals | [1] |

| Density | 6.06 g/cm³ | [1][4] |

| Solubility | Slightly soluble in water | [1][5] |

| Melting Point | Decomposes upon heating | [1][5] |

| CAS Number | 13444-75-2 | [2] |

Crystallography and Structure

This compound is known to exist in several crystalline forms, including two anhydrous polymorphs (α-HgCrO₄ and β-HgCrO₄) and at least two hydrates (a monohydrate and a hemihydrate).[2][6] These structures have been elucidated primarily through single-crystal X-ray diffraction.

The α-HgCrO₄ polymorph features a structure where mercury atoms are almost linearly bonded to two oxygen atoms from different chromate tetrahedra, creating endless zigzag chains.[2] In this form, each mercury atom is coordinated by seven oxygen atoms in a distorted pentagonal bipyramid ([HgO₇]) arrangement.[2][6]

The β-HgCrO₄ polymorph adopts the CrVO₄ structure type and consists of slightly distorted [HgO₆] octahedra.[6][7] The previously unknown monohydrate (HgCrO₄·H₂O) is composed of one nearly regular [HgO₄(H₂O)₂] octahedron and one significantly distorted [HgO₆] octahedron.[6][7]

All structures contain tetrahedral chromate anions (CrO₄²⁻) as fundamental building units.[6][7]

Table 2: Crystallographic Data for this compound Polymorphs and Hydrates

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Angle (°) | Z | Source |

| α-HgCrO₄ | Monoclinic | P2₁/n | 5.5079 | 8.5266 | 7.3503 | β = 94.022 | 4 | [6][7] |

| β-HgCrO₄ | Orthorhombic | Cmcm | 5.7187 | 9.0169 | 7.0114 | - | 4 | [6][7] |

| HgCrO₄·H₂O | Triclinic | P1̅ | 5.6157 | 6.1115 | 7.590 | α=108.85, β=91.67, γ=116.57 | 2 | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with aqueous precipitation and hydrothermal techniques being the most prominent.

Experimental Protocol: Aqueous Precipitation

Aqueous precipitation is the most common laboratory and industrial method for producing HgCrO₄, valued for its high yield and purity.[2] It involves the reaction of a soluble mercury(II) salt with a soluble chromate salt.

Methodology:

-

Precursor Preparation: Prepare separate aqueous solutions of mercury(II) nitrate monohydrate and potassium chromate. For optimal results, a 1:1 molar ratio is used.[2]

-

Precipitation: Slowly add the potassium chromate solution to the mercury(II) nitrate solution under constant stirring. Controlled addition helps prevent the formation of colloidal suspensions and yields a more easily filterable precipitate.[2]

-

Reaction Control: Maintain the reaction under controlled pH and temperature to ensure uniform particle formation.[2]

-

Isolation: Collect the resulting red precipitate by filtration.

-

Washing and Drying: Wash the precipitate with deionized water to remove soluble impurities and subsequently dry it to obtain the final HgCrO₄ product.

Experimental Protocol: Hydrothermal Synthesis of Single Crystals

For obtaining high-quality single crystals of different HgCrO₄ polymorphs, hydrothermal synthesis is employed.[6][7] This method is particularly useful for structural determination studies.

Methodology:

-

Reactant Preparation: Place yellow mercury(II) oxide (HgO) into a Teflon-lined steel autoclave.

-

Reaction Medium: Add chromic acid (H₂CrO₄) of a specific concentration to the autoclave. The concentration can be varied to target different polymorphs.

-

Hydrothermal Reaction: Seal the autoclave and heat it to 200 °C in an oven. Maintain this temperature for an extended period, typically around 4 days, to allow for crystal growth.[6][7]

-

Cooling: Slowly cool the autoclave to room temperature to prevent crystal cracking.

-

Isolation: Open the autoclave in a fume hood, carefully decant the supernatant, and wash the resulting single crystals with water and acetone before air-drying.

Chemical Reactivity and Applications

The primary chemical utility of this compound stems from its capacity as an oxidizing agent, a property conferred by the presence of chromium in the +6 oxidation state.[2]

Oxidation of Alcohols

This compound is effective in the oxidation of alcohols to their corresponding carbonyl compounds (aldehydes or ketones). This transformation is a fundamental reaction in organic synthesis. The chromate ion (CrO₄²⁻) acts as the active oxidant, while the mercury(II) ion (Hg²⁺) can be reduced to elemental mercury.[2]

Other Applications

Historically, mercury compounds have been used in applications such as pigments and antifouling agents for marine paints.[1] However, due to extreme toxicity, such uses have been largely discontinued in favor of safer alternatives.

Safety and Toxicology

This compound is a highly hazardous substance and poses a significant health risk. Its toxicity is a composite of the dangers associated with both inorganic mercury salts and hexavalent chromium compounds.

-

Inorganic Mercury Toxicity: Inorganic mercury salts are corrosive and highly toxic.[8][9] Acute exposure through ingestion can cause severe gastrointestinal damage, while chronic exposure primarily targets the kidneys, leading to renal failure.[8][9] Although penetration of the central nervous system (CNS) is less efficient than with organic mercury, accumulation can still occur with long-term exposure.[9]

-

Hexavalent Chromium Toxicity: Chromium(VI) compounds are known carcinogens and potent toxins. The chromate ion is mobile and toxic.[2]

-

Routes of Exposure: The primary routes of exposure are inhalation of dust, ingestion, and dermal contact.[8][10]

Handling Precautions: All work with this compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Extreme care must be taken to avoid generating dust. All waste containing this compound must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

References

- 1. MERCURIC CHROMATE | 13444-75-2 [chemicalbook.com]

- 2. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 3. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. MERCURIC CHROMATE|lookchem [lookchem.com]

- 6. [PDF] Hydrothermal Crystal Growth and Crystal Structures of the Mercury(II) Chromates(VI) α-HgCrO4, β-HgCrO4, and HgCrO4·H2O | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ehs.gatech.edu [ehs.gatech.edu]

- 9. nj.gov [nj.gov]

- 10. revistamedicinamilitara.ro [revistamedicinamilitara.ro]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercury(II) chromate (HgCrO₄) is an inorganic compound characterized by its vibrant color and high toxicity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, crystal structure, and thermal decomposition. Due to the inherent hazards associated with both mercury and hexavalent chromium, this document also emphasizes the toxicological aspects of the compound, a critical consideration for any potential application. While its use in drug development is not indicated due to its toxicity, this guide serves as a crucial resource for researchers and scientists who may encounter this compound in various fields, including materials science and analytical chemistry.

Physical Properties

This compound is a dense, crystalline solid. Its physical properties are summarized in the table below. The compound is generally described as slightly soluble or insoluble in water, and it decomposes upon heating rather than melting or boiling at a distinct temperature.

| Property | Value | Source(s) |

| Molecular Formula | HgCrO₄ | [1] |

| Molecular Weight | 316.59 g/mol | [1] |

| Appearance | Red monoclinic crystals or a crystalline powder.[2] | [2] |

| Density | 6.06 g/cm³ | [3] |

| Melting Point | Decomposes upon heating. | [2] |

| Boiling Point | Not applicable; decomposes. | |

| Solubility in Water | Slightly soluble to insoluble.[2][4] | [2][4] |

| Solubility Product (Ksp) | No specific data found. |

Crystal Structure

This compound is known to exist in different crystalline forms, or polymorphs, including anhydrous and hydrated states. The crystal structures of several of these have been elucidated using single-crystal X-ray diffraction.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| α-HgCrO₄ | Monoclinic | P2₁/n | 5.5079 | 8.5266 | 7.3503 | 90 | 94.022 | 90 |

| β-HgCrO₄ | Orthorhombic | Cmcm | 5.7187 | 9.0169 | 7.0114 | 90 | 90 | 90 |

| HgCrO₄·H₂O | Triclinic | P1 | 5.6157 | 6.1115 | 7.590 | 108.850 | 91.666 | 116.569 |

Data from Stöger and Weil (2006).[5][6]

Chemical Properties

The chemical behavior of this compound is largely defined by the properties of the mercury(II) cation (Hg²⁺) and the chromate anion (CrO₄²⁻).

Thermal Decomposition

This compound undergoes decomposition upon heating. The decomposition products can vary depending on the atmosphere (inert or oxidative). In an inert atmosphere, it is predicted to decompose into chromium(III) oxide (Cr₂O₃), elemental mercury (Hg), and oxygen (O₂).[2] In an oxidative atmosphere, the process is more complex and can involve the formation of intermediate mercury and chromium oxides.[2]

Figure 1: Thermal Decomposition Pathway of this compound.

Redox Reactions

The chromate ion in this compound is a strong oxidizing agent, particularly in acidic solutions. The mercury(II) ion can also participate in redox reactions.

Interconversion of Chromate and Dichromate

In aqueous solutions, the chromate ion (CrO₄²⁻) exists in equilibrium with the dichromate ion (Cr₂O₇²⁻). This equilibrium is pH-dependent. In acidic conditions, the equilibrium shifts towards the formation of the orange-colored dichromate ion.[7][8] Conversely, in basic conditions, the yellow chromate ion is the predominant species.[7][9][10]

Figure 2: pH-Dependent Equilibrium of Chromate and Dichromate Ions.

Experimental Protocols

Aqueous Precipitation Synthesis

This is a common method for preparing this compound. It involves the reaction of a soluble mercury(II) salt with a soluble chromate salt in an aqueous solution.[2]

Materials:

-

Mercury(II) nitrate (Hg(NO₃)₂)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare separate aqueous solutions of mercury(II) nitrate and potassium chromate.

-

Slowly add the potassium chromate solution to the mercury(II) nitrate solution while stirring continuously. A precipitate of this compound will form.

-

Continue stirring for a period to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the purified this compound in a drying oven at a low temperature.

References

- 1. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Hydrothermal Crystal Growth and Crystal Structures of the Mercury(II) Chromates(VI) α-HgCrO4, β-HgCrO4, and HgCrO4·H2O | Semantic Scholar [semanticscholar.org]

- 7. brainly.in [brainly.in]

- 8. A chromate–dichromate equilibrium | Class experiment | RSC Education [edu.rsc.org]

- 9. "The chromates and dichromates are inter convertible by the change in pH .. [askfilo.com]

- 10. echemi.com [echemi.com]

crystal structure of mercury(II) chromate

An In-depth Technical Guide on the Crystal Structure of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (HgCrO₄), a compound known for its complex solid-state chemistry. This document details the crystallographic parameters of its various polymorphs and hydrated forms, outlines the experimental protocols for their synthesis and structural determination, and presents key structural features. The high toxicity of both mercury and hexavalent chromium necessitates careful handling and adherence to strict safety protocols in all experimental procedures.

Crystallographic Data

Single-crystal X-ray diffraction studies have been instrumental in elucidating the detailed crystal structures of different phases of this compound.[1] To date, two anhydrous polymorphs (α-HgCrO₄ and β-HgCrO₄), a monohydrate (HgCrO₄·H₂O), and a hemihydrate (HgCrO₄·½H₂O) have been structurally characterized.[1][2] The crystallographic data for these phases are summarized in the tables below for clear comparison.

Table 1: Unit Cell Parameters of this compound Polymorphs and Hydrates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-HgCrO₄ | Monoclinic | P2₁/n | 5.5079(8) | 8.5266(12) | 7.3503(10) | 90 | 94.022(3) | 90 | 4 |

| β-HgCrO₄ | Orthorhombic | Cmcm | 5.7187(9) | 9.0169(14) | 7.0114(11) | 90 | 90 | 90 | 4 |

| HgCrO₄·H₂O | Triclinic | P1 | 5.6157(15) | 6.1115(16) | 7.590(2) | 108.850(5) | 91.666(5) | 116.569(5) | 2 |

| HgCrO₄·½H₂O | Monoclinic | C2/c | 11.832(1) | 5.2616(6) | 14.637(2) | 90 | 121.01(1) | 90 | 8 |

Data sourced from multiple studies.[2][3][4][5]

Table 2: Selected Bond Distances and Coordination Environments

| Compound | Hg Coordination Polyhedron | Avg. Hg-O Bond Length (Å) | Cr Coordination | Avg. Cr-O Bond Length (Å) |

| α-HgCrO₄ | Distorted [HgO₇] pentagonal bipyramid | ~2.11 (short bonds) | Tetrahedral (CrO₄²⁻) | ~1.65 |

| β-HgCrO₄ | Slightly distorted [HgO₆] octahedra | Not specified | Tetrahedral (CrO₄²⁻) | ~1.65 |

| HgCrO₄·H₂O | Nearly regular [HgO₄(H₂O)₂] octahedron and a considerably distorted [HgO₆] octahedron | Not specified | Tetrahedral (CrO₄²⁻) | ~1.65 |

| HgCrO₄·½H₂O | Distorted pentagonal bipyramid | 2.05(2), 2.06(2) | Tetrahedral (CrO₄²⁻) | ~1.60 (terminal), ~1.70 (bridging) |

Data compiled from various structural analyses.[2][3][5][6]

Structural Descriptions

The various forms of this compound exhibit distinct structural arrangements:

-

α-HgCrO₄ : This monoclinic polymorph features mercury atoms that are almost linearly bonded to two oxygen atoms from different chromate tetrahedra, forming endless zigzag chains.[1][6] The coordination environment around the mercury atom can be described as a distorted [HgO₇] pentagonal bipyramid, with the shorter Hg-O bonds directed towards the apices.[2][3] The chromate tetrahedra have distinct bridging and terminal Cr-O bond lengths of approximately 1.70 Å and 1.61 Å, respectively.[1][6]

-

β-HgCrO₄ : This orthorhombic polymorph adopts the CrVO₄ (β-CrPO₄) structure type.[2][3] It is composed of slightly distorted [HgO₆] octahedra.[2][3]

-

HgCrO₄·H₂O : The monohydrate crystallizes in a unique triclinic structure. It is composed of one nearly regular [HgO₄(H₂O)₂] octahedron and one considerably distorted [HgO₆] octahedron.[2][3]

-

HgCrO₄·½H₂O : In the hemihydrate, each mercury atom is bonded to two oxygen atoms from different chromate tetrahedra, forming endless chains with an O-Hg-O angle of 176.2(9)°.[5] The water molecules are situated in cavities between these chains.[5] The coordination polyhedron around the mercury atom is a distorted pentagonal bipyramid.[6]

Experimental Protocols

Synthesis of this compound

Two primary methods have been employed for the synthesis of this compound crystals suitable for single-crystal X-ray diffraction.

3.1.1 Aqueous Precipitation

This is a common laboratory method for producing this compound.[1]

-

Reactants : A soluble mercury(II) salt, such as mercury(II) nitrate, and a soluble chromate salt, like potassium chromate.[1]

-

Procedure :

-

Prepare aqueous solutions of mercury(II) nitrate and potassium chromate.

-

Under controlled pH and temperature, add the potassium chromate solution to the mercury(II) nitrate solution. A 1:1 molar ratio is typically used for optimal yield and purity.[1]

-

The insoluble this compound will precipitate out of the solution.

-

The precipitate is then collected by filtration, washed with deionized water, and dried.

-

-

Notes : This method is known for its relatively high yield and purity.[1] Commercially available this compound often consists of a mixture of different phases.[6]

3.1.2 Hydrothermal Synthesis

This method has been successful in producing single crystals of α-HgCrO₄, β-HgCrO₄, and HgCrO₄·H₂O.[2][3]

-

Reactants : Yellow mercury(II) oxide (HgO) and chromic acid (H₂CrO₄) of various concentrations.[2][3]

-

Procedure :

-

Notes : The specific polymorph or hydrate obtained can be influenced by the concentration of the chromic acid.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound phases is primarily achieved through single-crystal X-ray diffraction.[1]

-

Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Data Collection :

-

A suitable single crystal is selected and mounted on the diffractometer.

-

The unit cell parameters are determined.

-

Intensity data for a large number of reflections are collected.

-

-

Structure Solution and Refinement :

-

The collected data is processed, and corrections are applied.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using least-squares methods to obtain precise atomic positions, bond lengths, and bond angles.

-

-

Challenges : A significant challenge in the crystallographic study of this compound is the "heavy-atom effect," where the strong X-ray scattering from the mercury atom can obscure the signals from the lighter oxygen atoms.[1] This necessitates the use of high-resolution data and advanced refinement techniques to accurately locate the oxygen atoms.[1]

Visualizations

Caption: A diagram illustrating the two primary synthesis routes for this compound.

References

- 1. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Hydrothermal Crystal Growth and Crystal Structures of the Mercury(II) Chromates(VI) α-HgCrO4, β-HgCrO4, and HgCrO4·H2O | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Aqueous and Organic Solubility of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mercury(II) chromate (HgCrO₄). Due to the limited availability of established quantitative data in the public domain, this document focuses on detailed experimental protocols for the determination of its solubility in both aqueous and organic media. The information presented herein is intended to equip researchers with the necessary methodologies to accurately assess the solubility of this compound for various research and development applications.

Introduction

This compound is an inorganic compound with the chemical formula HgCrO₄. It appears as a red crystalline powder.[1] An understanding of its solubility is critical in diverse fields, including but not limited to, environmental science for assessing its fate and transport, in toxicology for understanding its bioavailability, and potentially in specialized areas of materials science and chemical synthesis. This guide addresses the current gap in readily available, quantitative solubility data for this compound.

Aqueous Solubility of this compound

While qualitatively described as "slightly soluble" in water, a definitive solubility product constant (Ksp) for this compound is not consistently reported in standard chemical literature.[2] The Ksp is an equilibrium constant for a solid substance dissolving in an aqueous solution and provides a quantitative measure of its solubility.

Dissolution Equilibrium in Water

The dissolution of this compound in water is governed by the following equilibrium:

HgCrO₄(s) ⇌ Hg²⁺(aq) + CrO₄²⁻(aq)

The solubility product constant (Ksp) expression for this equilibrium is:

Ksp = [Hg²⁺][CrO₄²⁻]

A higher Ksp value indicates a more soluble compound.

Data Presentation: Aqueous Solubility

As no definitive Ksp value is available in the reviewed literature, the following table is provided as a template for researchers to populate with experimentally determined data.

| Parameter | Value | Units | Temperature (°C) |

| Molar Solubility (S) | TBD | mol/L | 25 |

| Solubility | TBD | g/100 mL | 25 |

| Solubility Product (Ksp) | TBD | - | 25 |

| TBD: To Be Determined experimentally. |

Solubility of this compound in Organic Solvents

There is a significant lack of published data regarding the solubility of this compound in common organic solvents. This necessitates experimental determination to understand its behavior in non-aqueous systems, which is particularly relevant for applications in organic synthesis, formulation, and extraction processes.

Data Presentation: Organic Solvent Solubility

This table is designed for the systematic recording of experimentally determined solubility data for this compound in various organic solvents.

| Solvent | Molar Solubility (S) (mol/L) | Solubility ( g/100 mL) | Temperature (°C) |

| Ethanol | TBD | TBD | 25 |

| Methanol | TBD | TBD | 25 |

| Acetone | TBD | TBD | 25 |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD | 25 |

| Dichloromethane | TBD | TBD | 25 |

| Toluene | TBD | TBD | 25 |

| TBD: To Be Determined experimentally. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the subsequent determination of its solubility in both water and organic solvents.

Synthesis of this compound via Aqueous Precipitation

A common and effective method for preparing this compound is through a precipitation reaction in an aqueous solution.[1]

Materials:

-

Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

-

Beakers

-

Stirring rod

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of mercury(II) nitrate monohydrate by dissolving the appropriate amount in deionized water.

-

Prepare a 0.1 M solution of potassium chromate by dissolving the appropriate amount in deionized water.

-

-

Precipitation:

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of deionized water to remove any soluble impurities.

-

Dry the collected this compound powder in a drying oven at a low temperature (e.g., 60-80 °C) to a constant weight.

-

Determination of Aqueous Solubility and Ksp

This protocol describes the preparation of a saturated this compound solution and the subsequent analysis of the dissolved mercury(II) ion concentration to determine its molar solubility and Ksp.

Materials:

-

Synthesized this compound

-

Deionized water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of synthesized this compound to a known volume of deionized water in a sealed container.

-

Agitate the mixture in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any suspended solid particles, first centrifuge the sample and then filter it through a 0.22 µm syringe filter.

-

-

Analysis of Mercury(II) Ion Concentration:

-

Accurately dilute the filtered saturated solution with a known volume of dilute nitric acid (to prevent precipitation).

-

Determine the concentration of mercury(II) ions in the diluted solution using a calibrated ICP-MS or AAS instrument. These techniques are highly sensitive for the determination of mercury.

-

-

Calculation of Molar Solubility and Ksp:

-

From the measured concentration of Hg²⁺ in the saturated solution, the molar solubility (S) of HgCrO₄ can be determined. Based on the stoichiometry of the dissolution, [Hg²⁺] = S and [CrO₄²⁻] = S.

-

Calculate the Ksp using the formula: Ksp = S * S = S².

-

Determination of Solubility in Organic Solvents

A similar experimental approach can be used to determine the solubility of this compound in various organic solvents.

Materials:

-

Synthesized this compound

-

Selected organic solvents (e.g., ethanol, methanol, DMSO)

-

Thermostatically controlled shaker

-

Centrifuge

-

Solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

ICP-MS or AAS instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed, solvent-resistant container.

-

Agitate the mixture at a constant temperature until equilibrium is established.

-

-

Sample Preparation:

-

Separate the supernatant from the undissolved solid by centrifugation and filtration using a solvent-compatible syringe filter.

-

-

Analysis:

-

Carefully evaporate the solvent from a known volume of the filtered saturated solution.

-

Digest the remaining residue in an acidic aqueous solution.

-

Determine the concentration of mercury in the resulting aqueous solution using ICP-MS or AAS.

-

-

Calculation of Solubility:

-

From the amount of mercury detected, calculate the mass of this compound that was dissolved in the original volume of the organic solvent.

-

Express the solubility in terms of molarity (mol/L) and g/100 mL.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and solubility determination of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of mercury(II) chromate (HgCrO₄). The document details the decomposition products, reaction pathways, and the experimental protocols utilized for analysis. Quantitative data, where available for related compounds, is presented in a structured format, and key processes are visualized using diagrams.

Introduction

This compound is an inorganic compound with the chemical formula HgCrO₄. Understanding its thermal stability and decomposition pathway is crucial for its safe handling, storage, and disposal, as well as for its potential applications in various chemical processes. Thermolysis, or thermal decomposition, is a chemical breakdown of a substance induced by heat. The process is typically endothermic as it requires energy to break chemical bonds.

Decomposition Reaction and Products

When subjected to heat in an inert atmosphere, this compound is predicted to decompose into chromium(III) oxide, elemental mercury, and oxygen gas. The solid residue, chromium(III) oxide, is a stable green compound, while the elemental mercury and oxygen are released as volatile products.

The balanced chemical equation for this decomposition is:

2HgCrO₄(s) → Cr₂O₃(s) + 2Hg(g) + ⁵/₂O₂(g)

Quantitative Data

| Compound | Decomposition Temperature (°C) | Solid Products | Gaseous Products | Notes |

|---|---|---|---|---|

| Mercury(I) Chromate (Hg₂CrO₄) | 400 | HgCr₂O₄ | Not specified | Initial decomposition product is this compound(III). |

| Basic Mercury(I) Chromate(VI) (Hg₆Cr₂O₉) | > 385 | Cr₂O₃ (final product > 620°C) | Hg, O₂ | Decomposes in a four-step mechanism. |

Based on these related compounds, it is reasonable to infer that the thermal decomposition of this compound likely initiates at temperatures in the range of 350-450°C.

Experimental Protocols

The thermal decomposition of inorganic salts like this compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Objective: To determine the decomposition temperature range and the mass loss associated with the release of volatile products (mercury and oxygen).

-

Instrumentation: A standard TGA instrument consists of a high-precision balance, a furnace, a sample pan (typically platinum or alumina), and a programmable temperature controller with a gas-purging system.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the sample pan.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) to ensure an inert atmosphere.

-

The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 800°C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss.

-

4.2. Product Analysis

The solid and gaseous products of decomposition can be identified using various analytical techniques:

-

Solid Residue Analysis: The solid product (predicted to be Cr₂O₃) can be analyzed using techniques like X-ray Diffraction (XRD) for phase identification and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) for morphological and elemental analysis.

-

Gaseous Product Analysis: The evolved gases can be analyzed using a mass spectrometer (MS) coupled with the TGA instrument (TGA-MS) to identify the gaseous species (Hg and O₂) as they are released.

Visualizations

5.1. Decomposition Pathway

The following diagram illustrates the predicted thermal decomposition pathway of this compound.

5.2. Experimental Workflow

The logical workflow for the thermal analysis of this compound is depicted below.

In-Depth Technical Guide: Synthesis of Mercury(II) Chromate from Mercury(II) Oxide

Disclaimer: This document is intended for informational and research purposes only. The synthesis described herein involves extremely toxic and hazardous materials, including mercury(II) compounds and hexavalent chromium. These operations should only be performed by trained professionals in a well-equipped chemical laboratory with appropriate engineering controls (e.g., fume hoods) and personal protective equipment. Adherence to all applicable safety regulations and waste disposal protocols is mandatory.

Introduction

Mercury(II) chromate (HgCrO₄) is an inorganic compound composed of mercury in the +2 oxidation state and the chromate anion. Research into its synthesis is primarily driven by interest in its crystal structure and physicochemical properties. While precipitation methods involving aqueous solutions of mercury(II) salts and chromate salts are common, hydrothermal synthesis offers a route to obtaining high-quality single crystals of different polymorphs.[1][2] This guide details a hydrothermal method for the synthesis of this compound from mercury(II) oxide (HgO) and chromic acid (H₂CrO₄). The procedure is based on the experimental conditions reported in scientific literature for the growth of α-HgCrO₄, β-HgCrO₄, and HgCrO₄·H₂O single crystals.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Reference(s) |

| Chemical Formula | HgCrO₄ | [5][6] |

| Molecular Weight | 316.59 g/mol | [5] |

| CAS Number | 13444-75-2 | [5][6] |

| Appearance | Solid | [7] |

| Density | 6.06 g/cm³ | [6][7] |

| Melting Point | Decomposes upon heating | [6] |

| Water Solubility | Slightly soluble | [6] |

| IUPAC Name | dioxido(dioxo)chromium;mercury(2+) | [5] |

Experimental Protocol: Hydrothermal Synthesis

This protocol is a generalized procedure based on the hydrothermal methods described by Stöger and Weil for the synthesis of this compound polymorphs.[4][8] The reaction proceeds via the acid-base reaction between mercury(II) oxide and chromic acid under elevated temperature and pressure.

Chemical Equation: HgO(s) + H₂CrO₄(aq) → HgCrO₄(s) + H₂O(l)

Materials and Reagents

-

Yellow Mercury(II) Oxide (HgO)

-

Chromium Trioxide (CrO₃) or a stock solution of Chromic Acid (H₂CrO₄)

-

Deionized Water

-

Teflon-lined steel hydrothermal autoclave (e.g., 8 mL capacity or greater)

Equipment

-

Analytical balance

-

Spatula and weighing paper

-

Programmable laboratory oven or furnace

-

Fume hood

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, lab coat.

-

Microscopy setup for crystal inspection

-

X-ray diffractometer (for product characterization)

Procedure

-

Preparation of Chromic Acid Solution: In a fume hood, prepare a chromic acid solution of the desired concentration by carefully dissolving a weighed amount of chromium trioxide (CrO₃) in deionized water. Note: The original literature mentions using various concentrations to obtain different polymorphs.[4]

-

Reactant Loading: Carefully weigh a stoichiometric amount of yellow mercury(II) oxide (HgO) and place it into the Teflon liner of the hydrothermal autoclave.

-

Addition of Chromic Acid: Add the prepared chromic acid solution to the Teflon liner containing the HgO. The liner should not be filled to more than 80% of its total volume to allow for thermal expansion.

-

Autoclave Assembly: Securely seal the Teflon liner and place it inside the steel autoclave vessel. Tighten the vessel according to the manufacturer's specifications to ensure a proper seal.

-

Hydrothermal Reaction: Place the sealed autoclave into a programmable laboratory oven. Heat the assembly to 200 °C and maintain this temperature for a period of 4 days (96 hours) .[3][4][8]

-

Cooling: After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Do not attempt to open the autoclave while it is hot or pressurized.

-

Product Recovery: Once cooled, carefully open the autoclave in a fume hood. Remove the Teflon liner and decant the supernatant liquid. The solid product, consisting of this compound crystals, will be at the bottom of the liner.

-

Washing and Drying: Wash the crystals several times with deionized water to remove any unreacted chromic acid, followed by a final wash with a suitable solvent like acetone to facilitate drying. Carefully filter the product and allow it to air-dry.

-

Characterization: Analyze the final product using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and purity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the hydrothermal synthesis process.

References

- 1. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 2. Complexation of mercury(I) and mercury(II) by 18-crown-6: hydrothermal synthesis of the mercuric nitrite complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Hydrothermal Crystal Growth and Crystal Structures of the Mercury(II) Chromates(VI) α-HgCrO4, β-HgCrO4, and HgCrO4·H2O | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Phases of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known crystalline phases of mercury(II) chromate (HgCrO₄). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields, offering detailed data on the synthesis, structure, and thermal properties of this compound.

Introduction to the Phases of this compound

This compound is an inorganic compound known to exist in several distinct crystalline forms, or polymorphs, as well as hydrated states. These different phases exhibit unique structural and physical properties. To date, four primary phases have been identified and characterized in the scientific literature: two anhydrous polymorphs, designated as α-HgCrO₄ and β-HgCrO₄, and two hydrated forms, a monohydrate (HgCrO₄·H₂O) and a hemihydrate (HgCrO₄·½H₂O).[1] The structural diversity of these phases arises from different arrangements of the Hg²⁺ and CrO₄²⁻ ions in the crystal lattice and the incorporation of water molecules.

Crystallographic Data of this compound Phases

The crystallographic parameters of the known phases of this compound have been determined primarily through single-crystal X-ray diffraction studies.[1] A summary of this data is presented in Table 1 for easy comparison.

| Phase | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| α-HgCrO₄ | HgCrO₄ | Monoclinic | P2₁/n | 5.5079(8) | 8.5266(12) | 7.3503(10) | 90 | 94.022(3) | 90 | 4 |

| β-HgCrO₄ | HgCrO₄ | Orthorhombic | Cmcm | 5.7187(9) | 9.0169(14) | 7.0114(11) | 90 | 90 | 90 | 4 |

| Monohydrate | HgCrO₄·H₂O | Triclinic | P-1 | 5.6157(15) | 6.1115(16) | 7.590(2) | 108.850(5) | 91.666(5) | 116.569(5) | 2 |

| Hemihydrate | HgCrO₄·½H₂O | Monoclinic | C2/c | 11.832(1) | 5.2616(6) | 14.637(2) | 90 | 121.01(1) | 90 | 8 |

Table 1: Crystallographic Data for the Known Phases of this compound.[2][3][4][5]

Experimental Protocols

Synthesis of this compound Phases

Two primary methods have been reported for the synthesis of this compound phases: aqueous precipitation and hydrothermal synthesis.

This method is a common route for producing this compound, typically yielding the α-phase or hydrated forms depending on the reaction conditions.

Reactants:

-

Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)

-

Potassium chromate (K₂CrO₄)

-

Deionized water

Protocol:

-

Prepare separate aqueous solutions of mercury(II) nitrate monohydrate and potassium chromate. A 1:1 molar ratio is typically used for optimal yield and purity.[1]

-

Slowly add the potassium chromate solution to the mercury(II) nitrate solution with constant stirring. This controlled addition is crucial to prevent the formation of fine colloidal particles and to promote the growth of a filterable precipitate.[1]

-

Maintain the reaction temperature between 65-70°C to maximize the reactivity of the chromate ions.[1]

-

After the addition is complete, continue stirring the mixture for a defined period to ensure the reaction goes to completion.

-

Collect the precipitate by filtration through a suitable medium.

-

Wash the precipitate with deionized water to remove any soluble impurities.

-

Dry the resulting this compound powder in an oven at a controlled temperature.

Note: The specific hydrate form obtained can be influenced by the reaction and drying temperatures.

Hydrothermal methods have been successfully employed to synthesize single crystals of the α-HgCrO₄, β-HgCrO₄, and HgCrO₄·H₂O phases. The specific phase obtained is dependent on the concentration of the chromic acid used.[2][3][4][5]

Reactants:

-

Yellow mercury(II) oxide (HgO)

-

Chromic acid (H₂CrO₄) of varying concentrations

-

Deionized water

Protocol:

-

Place yellow HgO and a solution of chromic acid in a Teflon-lined steel autoclave.

-

Seal the autoclave and heat it to 200°C in a furnace or oven.

-

Maintain this temperature for a period of 4 days to allow for crystal growth.[2][3][4][5]

-

After the reaction period, allow the autoclave to cool slowly to room temperature.

-

The resulting single crystals of the different phases of this compound can then be separated, washed with deionized water, and dried.

Characterization Methods

Objective: To determine the crystal structure, unit cell dimensions, and space group of the different phases.

Protocol:

-

A suitable single crystal of this compound is mounted on a goniometer head.

-

The crystal is placed in a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

The crystal is rotated, and the diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).

-

The collected data is then processed to solve and refine the crystal structure.

Objective: To identify the characteristic vibrational modes of the chromate anion and any water molecules present.

Protocol (KBr Pellet Method):

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any absorbed water.

-

Grind approximately 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle.

-

Mix the sample powder with approximately 100-200 mg of the dried KBr.

-

Place the mixture in a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6][7][8]

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum.

Objective: To investigate the thermal stability, dehydration, and phase transitions of the this compound phases.

Protocol:

-

Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or platinum).

-

Place the crucible in a simultaneous thermal analyzer (DSC/TGA).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss (TGA) and the differential heat flow (DSC) as a function of temperature.

Thermal Behavior and Phase Transitions

Thermal analysis provides crucial insights into the stability and transformations of the different phases of this compound.

| Phase | Thermal Event | Temperature Range (°C) | Product(s) |

| HgCrO₄·½H₂O | Dehydration | 185 - 205 | α-HgCrO₄ |

| Anhydrous HgCrO₄ | Initial Decomposition | ~250 | HgO, CrO₃ |

Table 2: Thermal Behavior of this compound Phases.

The hemihydrate phase has been shown to undergo complete dehydration to form the anhydrous α-phase in the temperature range of 185-205°C. The anhydrous form of this compound begins to decompose at approximately 250°C in an oxidative atmosphere, initially forming mercury(II) oxide and chromium(VI) oxide.

Phase Relationships and Experimental Workflows

The synthesis and transformation of this compound phases can be visualized as a network of pathways dependent on the experimental conditions.

Synthesis and transformation pathways of this compound phases.

The diagram above illustrates the known synthesis routes to the different phases of this compound and the observed thermal transformations. The hydrothermal synthesis route can yield the α, β, and monohydrate phases depending on the concentration of chromic acid, while aqueous precipitation typically produces the α-phase. The hemihydrate dehydrates to the α-phase upon heating, and all anhydrous forms will decompose at higher temperatures. Further research is required to fully elucidate the conditions for the interconversion between the α and β polymorphs and the precise dehydration pathway of the monohydrate.

General experimental workflow for the study of this compound phases.

This workflow outlines the general procedure for the synthesis and characterization of this compound phases, from the initial preparation of starting materials to the final analysis and elucidation of the structural and thermal properties.

References

- 1. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. pelletpressdiesets.com [pelletpressdiesets.com]

An In-depth Technical Guide on the Toxicity and Hazards of Mercury(II) Chromate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mercury(II) chromate (HgCrO₄) is a chemical compound of significant toxicological concern due to the inherent hazards of its constituent elements: mercury and hexavalent chromium. While specific toxicological data for this compound is scarce in publicly available literature, a comprehensive understanding of its potential hazards can be extrapolated from the well-documented toxicities of mercury(II) and chromate(VI) compounds. This guide provides a detailed overview of the anticipated toxicological profile of this compound, including its physicochemical properties, toxicokinetics, and toxicodynamics. It summarizes the known effects of its components on biological systems, outlines relevant experimental protocols for toxicity assessment, and visualizes key signaling pathways implicated in their toxic mechanisms. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields to inform risk assessment and guide safe handling practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | HgCrO₄ | [1] |

| Molecular Weight | 316.59 g/mol | [1] |

| Appearance | Red crystalline solid | |

| CAS Number | 13444-75-2 | [2] |

| Solubility | Insoluble in water |

Toxicokinetics

The toxicokinetics of this compound are predicted based on the behavior of its ionic components upon dissociation.

| Parameter | Description |

| Absorption | Inhalation of dust particles is a primary route of concern, potentially leading to respiratory and systemic toxicity. Dermal absorption is also possible, particularly with prolonged contact. Ingestion would lead to gastrointestinal absorption of both mercury and chromate ions. |

| Distribution | Following absorption, mercury is known to distribute to various organs, with a significant accumulation in the kidneys. It can also cross the blood-brain and placental barriers. Hexavalent chromium, upon entering the bloodstream, is taken up by red blood cells where it is reduced to trivalent chromium. |

| Metabolism | The primary metabolic transformation for the chromate ion (Cr(VI)) is its reduction to the less toxic trivalent form (Cr(III)). This reduction can occur in various tissues and bodily fluids. Mercury(II) can be interconverted with other forms of mercury in the body. |

| Excretion | Mercury is primarily excreted in the urine and feces. Chromium is also excreted mainly through the urine. |

Toxicodynamics and Mechanism of Action

The toxicity of this compound is a composite of the individual toxic effects of mercury(II) and hexavalent chromium. Both ions are known to induce cellular damage through oxidative stress and interference with cellular macromolecules.

Mercury(II): Mercury(II) ions have a high affinity for sulfhydryl groups in proteins and enzymes, leading to their inactivation. This disrupts a wide range of cellular processes. A key mechanism of mercury toxicity is the inhibition of selenoproteins, which are crucial for antioxidant defense.[3][4] This inhibition leads to an increase in reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.

Hexavalent Chromium (Chromate): Hexavalent chromium is a recognized carcinogen and genotoxic agent.[5] It readily enters cells through anion transport channels. Inside the cell, Cr(VI) is reduced to Cr(III), a process that generates ROS and leads to oxidative stress.[6] The intermediate oxidation states of chromium formed during this reduction are also highly reactive and can directly damage DNA. Cr(VI) exposure is known to induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[5][7]

The combined exposure to both mercury(II) and chromate(VI) from this compound is likely to result in synergistic or additive toxic effects due to their shared mechanisms of inducing oxidative stress and cellular damage.

Quantitative Toxicity Data

There is a significant lack of publicly available quantitative toxicity data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), specifically for this compound. However, data for related mercury and chromium compounds can provide an indication of its potential acute toxicity.

Table 2: Acute Oral and Dermal LD50 Values for Related Chromium(VI) Compounds [8]

| Compound | Test Species | Route | LD50 (mg/kg) |

| Sodium Chromate | Rat (female) | Oral | 13 - 19 |

| Sodium Chromate | Rat (male) | Oral | 21 - 28 |

| Sodium Chromate | Rabbit | Dermal | 960 - 1330 |

| Potassium Dichromate | Rat (female) | Oral | 13 - 19 |

| Potassium Dichromate | Rat (male) | Oral | 21 - 28 |

| Potassium Dichromate | Rabbit | Dermal | 960 - 1330 |

| Ammonium Dichromate | Rat (female) | Oral | 13 - 19 |

| Ammonium Dichromate | Rat (male) | Oral | 21 - 28 |

| Ammonium Dichromate | Rabbit | Dermal | 960 - 1330 |

| Calcium Chromate | Rat (female) | Oral | 108 |

| Calcium Chromate | Rat (male) | Oral | 249 |

Table 3: Acute Oral LD50 Values for Mercuric Chloride [9]

| Compound | Test Species | Route | LD50 (mg/kg) |

| Mercuric Chloride | Rat | Oral | 1 - 37 |

Disclaimer: The data presented in Tables 2 and 3 are for related compounds and should be used for estimation purposes only. The actual toxicity of this compound may differ.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) can be adapted for this purpose.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)[11][12][13]

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, young adult female rats are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered as a solution or suspension in a suitable vehicle (e.g., water or corn oil).

-

Administration: A single dose is administered by gavage.

-

Dose Levels: A sighting study is first conducted with a single animal to determine the starting dose for the main study. The main study uses a stepwise procedure with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Endpoint: The study allows for the classification of the substance according to its acute oral toxicity.

Acute Toxicity Test for Fish (Adapted from OECD Guideline 203)[14][15][16][17]

Objective: To determine the acute toxicity of a substance to fish.

Methodology:

-

Test Species: A variety of fish species can be used, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Test System: The test can be conducted under static, semi-static, or flow-through conditions.

-

Test Concentrations: A range of concentrations of the test substance in water are prepared.

-

Exposure: Fish are exposed to the test concentrations for a period of 96 hours.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish within the 96-hour exposure period.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the toxicity of mercury and hexavalent chromium.

Conclusion

This compound poses a significant health and environmental risk due to the combined toxicities of mercury(II) and hexavalent chromium. Although specific toxicological data for this compound are limited, the well-established hazards of its constituent ions indicate a high potential for systemic toxicity, carcinogenicity, and genotoxicity. The primary mechanisms of toxicity are believed to involve the induction of oxidative stress and subsequent cellular damage. Researchers and professionals handling this compound must exercise extreme caution and adhere to stringent safety protocols. Further toxicological studies are warranted to fully characterize the hazard profile of this compound and to establish safe exposure limits.

References

- 1. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 3. Rethinking mercury: the role of selenium in the pathophysiology of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. henryspiller.org [henryspiller.org]

- 5. Molecular Mechanisms of Hexavalent Chromium–Induced Apoptosis in Human Bronchoalveolar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of Chromium (VI) Apoptosis, Cell-Cycle-Arrest, and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Kemikaali [wwwp.ymparisto.fi]

An In-depth Technical Guide to the Historical Research of Mercury(II) Chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical research on mercury(II) chromate (HgCrO₄), a compound of significant interest due to the pronounced biological activities of its constituent ions. This document delves into the historical context of its discovery, its physicochemical properties, synthesis methodologies, and its toxicological profile, with a focus on the underlying cellular mechanisms.

Historical Context

The discovery of chromium in 1797 by the French chemist Louis-Nicolas Vauquelin was a pivotal moment.[3] Vauquelin's work with "Siberian red lead," now known as crocoite (lead chromate), led to the isolation of this new element, which he named after the Greek word "chroma" for color due to its brightly colored compounds.[3] Following this discovery, the synthesis and characterization of various chromate compounds, including those with mercury, became a subject of scientific inquiry in the 19th century. Early investigations into this compound in the mid-20th century identified several phases of the compound, including an anhydrous form, a hemihydrate, and a basic salt.[4]

Historically, mercury compounds have been used in a variety of applications, including as pigments and in antifouling paints.[1]

Physicochemical Properties

This compound is a dense, red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | HgCrO₄ | [5] |

| Molar Mass | 316.58 g/mol | [5] |

| Appearance | Red monoclinic crystals | iChemical |

| Density | 6.06 g/cm³ | American Elements |

| Solubility in Water | Slightly soluble | iChemical |

| Melting Point | Decomposes upon heating | iChemical |

Crystal Structure

Single-crystal X-ray diffraction studies have been instrumental in elucidating the crystal structure of this compound.[4] Research has identified several crystalline forms, including two anhydrous polymorphs (α-HgCrO₄ and β-HgCrO₄), a monohydrate (HgCrO₄·H₂O), and a hemihydrate (HgCrO₄·½H₂O).[4]

In the monoclinic α-HgCrO₄ structure, each mercury atom is almost linearly bonded to two oxygen atoms from different chromate tetrahedra, forming endless zigzag chains.[4] The chromate tetrahedra themselves exhibit distinct bridging and terminal Cr-O bond lengths.[4]

Experimental Protocols: Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is through aqueous precipitation.

Aqueous Precipitation Method

This method relies on the reaction between a soluble mercury(II) salt and a soluble chromate salt in an aqueous solution, leading to the precipitation of the insoluble this compound.

Reactants:

-

Mercury(II) nitrate [Hg(NO₃)₂]

-

Potassium chromate (K₂CrO₄)

Procedure:

-

Prepare separate aqueous solutions of mercury(II) nitrate and potassium chromate.

-

Slowly add the potassium chromate solution to the mercury(II) nitrate solution with constant stirring.

-

A red precipitate of this compound will form immediately.

-

The precipitate is then collected by filtration, washed with distilled water to remove any soluble impurities, and dried.

For optimal yield and purity, the reaction should be carried out using stoichiometric amounts of the reactants.[4]

Diagram of the experimental workflow for the aqueous precipitation of this compound:

Caption: Aqueous precipitation workflow for this compound synthesis.

Toxicology and Cellular Effects

Quantitative Toxicity Data of Constituent Ions

| Compound/Ion | Test Animal | Route of Administration | LD50 | Source |

| Inorganic Mercury Compounds | Adult Human (70 kg) | Oral | 1 to 4 g (lethal dose) | US EPA |

| Hexavalent Chromium Compounds | Rat (female) | Oral | 13 to 19 mg/kg | [6] |

| Hexavalent Chromium Compounds | Rat (male) | Oral | 21 to 28 mg/kg | [6] |

Mechanism of Toxicity

The toxicity of this compound is a dual threat, arising from the distinct yet overlapping mechanisms of its cationic and anionic components.

4.2.1 Mercury(II) Toxicity

Inorganic mercury compounds are corrosive to the skin, eyes, and gastrointestinal tract.[7] The primary mechanism of mercury toxicity is the irreversible inhibition of selenoenzymes, such as thioredoxin reductase. Mercury ions also have a high affinity for sulfhydryl groups in proteins, leading to enzyme inactivation and disruption of cellular functions.[8] This can lead to a cascade of detrimental effects, including oxidative stress and mitochondrial dysfunction.[6]

4.2.2 Hexavalent Chromium Toxicity

Hexavalent chromium (Cr(VI)) is a known human carcinogen.[9] It readily crosses cell membranes through anion transport channels.[10][11] Once inside the cell, Cr(VI) is reduced to its more stable trivalent state (Cr(III)). This reduction process generates reactive oxygen species (ROS), leading to significant oxidative stress, DNA damage, and chromosomal aberrations.[12]

Diagram of the cellular toxicity pathways of mercury(II) and hexavalent chromium:

Caption: Cellular toxicity pathways of mercury(II) and chromate ions.

Historical and Potential Applications

Historically, the vibrant color of chromate compounds led to their use as pigments.[3][13] Mercury compounds were also utilized for their biocidal properties, notably in antifouling paints for marine vessels to prevent the growth of organisms on hulls.[14] While the high toxicity of this compound has limited its widespread modern application, it has been explored in specific niche areas.

-

Catalysis: this compound has been investigated as a catalyst in certain chemical reactions, including the polymerization of olefins.[4]

-

Organic Synthesis: As a compound containing hexavalent chromium, it can function as an oxidizing agent, for example, in the oxidation of alcohols to aldehydes and ketones.[4]

Due to its inherent toxicity, the use of this compound is now highly restricted, and safer alternatives are preferred in all applications.

Conclusion

This compound is a compound with a rich, albeit hazardous, history rooted in the foundational discoveries of its constituent elements. Its synthesis is straightforward, yet its handling requires extreme caution due to the severe toxicity of both mercury and hexavalent chromium. Understanding the distinct and synergistic toxicological pathways of its ions is crucial for researchers and professionals in fields where exposure to heavy metals is a concern. While its practical applications have diminished due to safety and environmental concerns, the study of this compound continues to provide valuable insights into the mechanisms of heavy metal toxicity.

References

- 1. History Of Mercury Use in Products and Processes | Mercury Science and Policy at MIT [mercurypolicy.scripts.mit.edu]

- 2. MERCURY THROUGH THE AGES [chm.bris.ac.uk]

- 3. Pigments through the Ages - Overview - Chrome yellow [webexhibits.org]

- 4. This compound | 13444-75-2 | Benchchem [benchchem.com]

- 5. This compound | CrHgO4 | CID 61602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Mercury [who.int]

- 8. Mercury and human genotoxicity: critical considerations and possible molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chromate transport in human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Uptake of chromate in human red blood cells and isolated rat liver cells: the role of the anion carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genotoxicity of mercury compounds. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chrome Yellow: The Vivid History and Timeless Appeal of a Radiant Hue - DaaleelaB [daaleelab.com]

- 14. quora.com [quora.com]

Spectroscopic Profile of Mercury(II) Chromate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for mercury(II) chromate (HgCrO₄), a compound of interest in various chemical and material science disciplines. Due to its limited solubility and intense color, obtaining comprehensive spectroscopic data presents certain challenges. This document summarizes the existing infrared (IR) spectroscopic information and outlines general experimental protocols for IR, Raman, and UV-Visible spectroscopic analysis of this and similar inorganic compounds.

Spectroscopic Data

The available spectroscopic data for this compound is primarily focused on infrared spectroscopy, which provides insights into the vibrational modes of the chromate anion.

Infrared (IR) Spectroscopy

Analysis of this compound using FT-IR spectroscopy focuses on identifying the characteristic vibrational modes of the chromate (CrO₄²⁻) anion. The spectra are characterized by strong absorption bands corresponding to the stretching and bending vibrations of the Cr-O bonds.[1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Cr-O Stretching | ~890 | [1] |

| Cr-O Stretching | ~850 | [1] |

| Asymmetric Stretching (ν₃) of CrO₄²⁻ | 963 - 880 | |

| Symmetric Stretching (ν₁) of CrO₄²⁻ | ~878, ~870, ~863 | |

| O-Cr-O Bending (ν₄ and ν₂) | < 400 |

Raman and UV-Vis Spectroscopy

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining spectroscopic data for solid inorganic compounds like this compound.

Infrared (IR) Spectroscopy Protocol

A common and effective method for obtaining the IR spectrum of a solid, insoluble compound is the potassium bromide (KBr) pellet method.[2]

-

Sample Preparation :

-

Thoroughly grind a small amount (1-2 mg) of dry this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 200-300 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently mix the sample and KBr by further grinding until a homogenous mixture is obtained.

-

-

Pellet Formation :

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition :

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

FTIR Spectroscopy Experimental Workflow.

Raman Spectroscopy Protocol

For a solid, colored compound, Raman spectroscopy requires careful selection of the excitation laser to minimize fluorescence.

-

Sample Preparation :

-